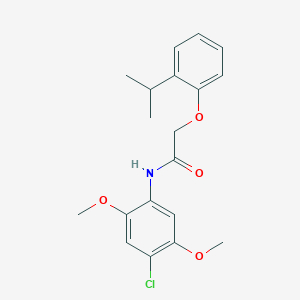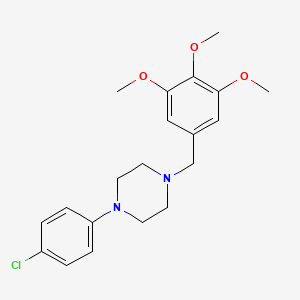
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide, also known as CMA or Chloro-MDA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic substance that has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This increased neurotransmitter activity is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to increased neurotransmitter activity. This compound has also been shown to decrease the levels of the stress hormone cortisol, leading to decreased stress and anxiety. It has been shown to have anti-inflammatory properties and to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide in lab experiments is its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to some cell lines and to have potential side effects in animal models.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to further study its potential therapeutic properties. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential side effects and toxicity of this compound. It has been shown to be toxic to some cell lines and to have potential side effects in animal models. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain.
Conclusion
In conclusion, this compound is a synthetic substance that has been widely used in scientific research due to its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While this compound has potential advantages for lab experiments, it also has limitations and potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide has been used in scientific research to study its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-12(2)13-7-5-6-8-16(13)25-11-19(22)21-15-10-17(23-3)14(20)9-18(15)24-4/h5-10,12H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYGCSKENLOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558064.png)
![N-(2-furylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3558072.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B3558082.png)
![4-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3558088.png)
![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3558093.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B3558107.png)
![N-(2-{[(3-bromophenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3558113.png)


![6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B3558129.png)
![2-({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B3558134.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3558141.png)
